molecular formula C19H36O2 B12558924 2-Methyloctadec-9-enoic acid CAS No. 148031-23-6

2-Methyloctadec-9-enoic acid

Cat. No.: B12558924
CAS No.: 148031-23-6
M. Wt: 296.5 g/mol
InChI Key: JUUBMADBGZQVFT-UHFFFAOYSA-N
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Description

2-Methyloctadec-9-enoic acid is a monounsaturated fatty acid with the molecular formula C19H36O2 It is a derivative of octadecenoic acid, characterized by the presence of a methyl group at the second carbon and a double bond at the ninth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctadec-9-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available fatty acids or their derivatives.

    Formation of Double Bond: The double bond at the ninth carbon is introduced via an elimination reaction, often using a strong base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated fatty acids to achieve the desired monounsaturation.

    Biotechnological Methods: Utilizing genetically engineered microorganisms to produce the compound through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyloctadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

2-Methyloctadec-9-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.

Mechanism of Action

The mechanism of action of 2-Methyloctadec-9-enoic acid involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been noted.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon but without the methyl group at the second carbon.

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbons.

    Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness

2-Methyloctadec-9-enoic acid is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

148031-23-6

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

2-methyloctadec-9-enoic acid

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h10-11,18H,3-9,12-17H2,1-2H3,(H,20,21)

InChI Key

JUUBMADBGZQVFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C)C(=O)O

Origin of Product

United States

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